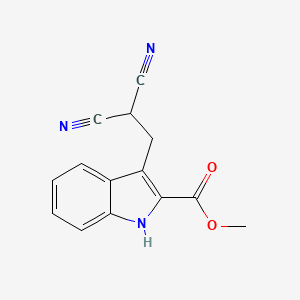
N-cyclopropyl-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopropyl-3,3-dimethylbutanamide” is a chemical compound with the molecular formula C8H15NO . It has an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanamide backbone with a cyclopropyl group and two methyl groups attached . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da . Other properties such as melting point, boiling point, and solubility can be determined experimentally.科学的研究の応用
Activation of Unsaturated Carbon-Carbon Bonds
Research has explored the activation of unsaturated carbon-carbon bonds using transition metal catalysts, focusing on cyclopropenes due to their high ring strain and versatile reactivity. Cyclopropenes, like N-cyclopropyl-3,3-dimethylbutanamide, are used in metal-catalyzed ring-opening reactions, particularly in cyclopropanation and C-H insertion reactions. These processes are significant for creating diversified heterocycles and carbocycles (Archambeau, Miege, Meyer, & Cossy, 2015).
Novel Routes to Synthesize Cyclopropane Derivatives
A novel method has been developed to synthesize cyclopropane derivatives using 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines, like this compound. This involves a Pd-catalyzed sequential C-H activation and radical cyclization, highlighting the compound's potential in creating cyclopropane-based structures (Giri, Wasa, Breazzano, & yu, 2006).
Platinum-Catalyzed Rearrangement
Platinum-catalyzed rearrangement of alkylidenecyclopropanes to cyclobutene derivatives has been examined, with the possibility of using compounds similar to this compound. This rearrangement has applications in creating various substituted products, demonstrating the compound's versatility in organic synthesis (Fürstner & Aïssa, 2006).
Gold-Catalyzed Cycloisomerization
The compound's derivatives have been utilized in gold-catalyzed cycloisomerization, leading to the formation of complex structures like 3-oxa- and 3-azabicyclo[4.1.0]heptanes. This highlights the potential of this compound in synthesizing intricate molecular architectures (Miege, Meyer, & Cossy, 2010).
Platinum Complexes with Cyclopropenes
Studies on creating platinum complexes with cyclopropenes, which are structurally similar to this compound, have been conducted. This research contributes to the understanding of organometallic chemistry and potential applications in catalysis and material science (Visser, Schipperijn, & Lukas, 1973).
Enantioselective Cyclopropanation
Research into enantioselective cyclopropanation of styrenes and diazoacetates using 3-oxobutylideneaminatocobalt(II) complexes has been explored. This process can be influenced by the compound's derivatives, showing its importance in creating stereochemically complex structures (Ikeno, Sato, Sekino, Nishizuka, & Yamada, 2001).
特性
IUPAC Name |
N-cyclopropyl-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)6-8(11)10-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAZYGKTMSUYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



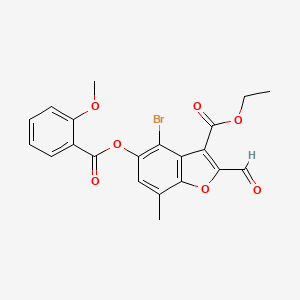
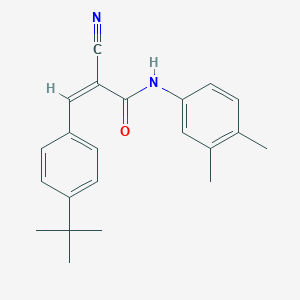
![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2737710.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)
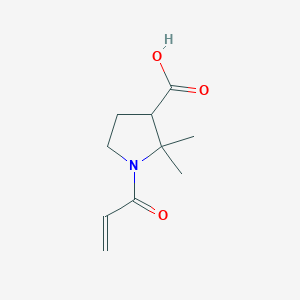
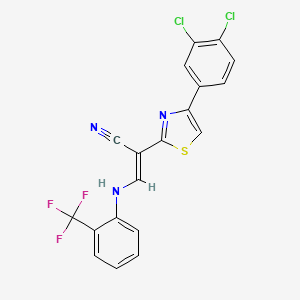

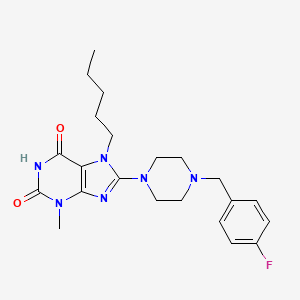
![N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2737719.png)
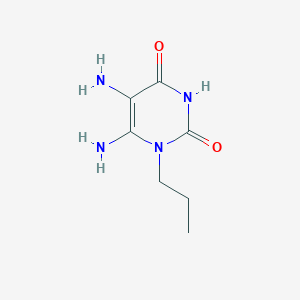
![1-[[1,3-Dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2737724.png)
